2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 6th position of the benzofuran ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.
N-Arylation: The final step involves the N-arylation of the acetamide with 4-methylphenyl derivatives using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions can target the acetamide moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development for specific diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methoxy-1-benzofuran-3-yl)-N-phenylacetamide
- 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide
- 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide may exhibit unique properties due to the presence of the 4-methylphenyl group, which can influence its biological activity, solubility, and overall chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-18(20)9-13-11-22-17-10-15(21-2)7-8-16(13)17/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI Key |
ISVFGIOZGKNFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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